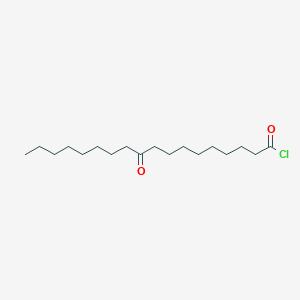10-Oxooctadecanoyl chloride
CAS No.: 827610-77-5
Cat. No.: VC19038293
Molecular Formula: C18H33ClO2
Molecular Weight: 316.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827610-77-5 |
|---|---|
| Molecular Formula | C18H33ClO2 |
| Molecular Weight | 316.9 g/mol |
| IUPAC Name | 10-oxooctadecanoyl chloride |
| Standard InChI | InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3 |
| Standard InChI Key | AMOOCVZLVMPCCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(=O)CCCCCCCCC(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
10-Oxooctadecanoyl chloride (systematic IUPAC name: 10-oxooctadecanoyl chloride) is an organochlorine compound derived from 10-oxostearic acid (CAS 4158-12-7) through substitution of the hydroxyl group with a chlorine atom . Its molecular formula is C₁₈H₃₃ClO₂, with a molecular weight of 316.91 g/mol. The compound’s structure comprises a long alkyl chain (C₁₈) with a ketone functional group at the 10th carbon and an acyl chloride group (-COCl) at the terminal position.
Key Structural Features
-
Backbone: An 18-carbon saturated hydrocarbon chain.
-
Functional Groups:
-
Stereochemistry: The absence of stereocenters simplifies its synthesis and purification compared to chiral acyl chlorides.
Spectral Identification
While direct spectral data for 10-oxooctadecanoyl chloride are unavailable in the provided sources, analog compounds like stearoyl chloride (C₁₈H₃₅ClO) exhibit characteristic infrared (IR) peaks at 1,800 cm⁻¹ (C=O stretch of acyl chloride) and 600–800 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal signals for the ketone carbon (δ ~210 ppm in ¹³C NMR) and acyl chloride carbon (δ ~170 ppm) .
Synthesis and Manufacturing
The synthesis of 10-oxooctadecanoyl chloride follows established protocols for converting carboxylic acids to acyl chlorides, with modifications to accommodate the ketone moiety.
Synthetic Pathway
-
Precursor Preparation:
-
Chlorination Reaction:
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous conditions.
-
Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of 10-oxostearic acid is replaced by chlorine.
-
Conditions: Reaction proceeds at 60–80°C under reflux, with inert gas purging to remove gaseous byproducts .
-
-
Purification:
Physicochemical Properties
The compound’s properties are influenced by its long hydrocarbon chain and polar functional groups.
Physical State and Solubility
-
Physical State: Pale yellow liquid at room temperature (25°C), similar to stearoyl chloride .
-
Density: 0.94–0.96 g/cm³, consistent with related long-chain acyl chlorides .
-
Solubility:
Thermal and Stability Profiles
-
Boiling Point: Estimated 444–460°C at atmospheric pressure, extrapolated from 10-oxostearic acid (444.1°C) .
-
Storage: Requires anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent hydrolysis to 10-oxostearic acid .
Reactivity and Applications
The acyl chloride group’s electrophilicity drives its utility in diverse synthetic applications.
Key Reactions
-
Amidation:
-
Esterification:
-
Alcohols yield esters, applicable as plasticizers or surfactants.
-
-
Friedel-Crafts Acylation:
-
Electrophilic aromatic substitution to synthesize ketone-containing aromatics.
-
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume